GSD-11

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

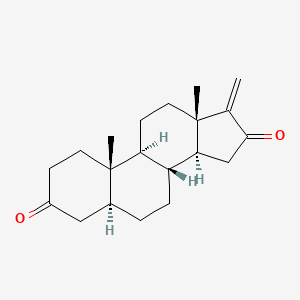

分子式 |

C20H28O2 |

|---|---|

分子量 |

300.4 g/mol |

IUPAC 名称 |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione |

InChI |

InChI=1S/C20H28O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h13,15-17H,1,4-11H2,2-3H3/t13-,15+,16-,17-,19+,20-/m0/s1 |

InChI 键 |

ZGLMMQNAWKIXLC-AAGDOZHDSA-N |

手性 SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=C)C |

规范 SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSD-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSD-11 is a synthetic guggulsterone (B1672438) derivative identified as a potent and selective anti-austerity agent with significant potential in the research of pancreatic cancer.[1] Austerity, a hallmark of the tumor microenvironment, is characterized by profound nutrient and oxygen deprivation. Cancer cells adapt to these harsh conditions through various survival mechanisms, often rendering conventional therapies ineffective. This compound demonstrates preferential cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions by targeting a key survival signaling network. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its inhibitory effects on the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and a visual representation of the targeted signaling pathway.

Core Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1] This pathway is frequently hyperactivated in pancreatic cancer, contributing to its aggressive phenotype and resistance to therapy.[2][3]

Under the nutrient-starved conditions typical of the tumor microenvironment, pancreatic cancer cells, such as the PANC-1 cell line, heavily rely on survival signals from pathways like Akt/mTOR.[4] this compound selectively targets this dependency. By inhibiting the phosphorylation and subsequent activation of Akt and its downstream effector mTOR, this compound disrupts the pro-survival signals that allow cancer cells to endure nutrient deprivation.[1] This leads to a cascade of anti-cancer effects, including the induction of morphological changes indicative of cell stress, inhibition of cell migration and colony formation, and ultimately, selective cell death in the nutrient-deprived cancer cells.[1]

Signaling Pathway Diagram

The following diagram illustrates the this compound mechanism of action within the Akt/mTOR signaling cascade.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in the human pancreatic cancer cell line, PANC-1. The compound exhibits significantly higher potency under nutrient-deprived medium (NDM) compared to standard nutrient-rich Dulbecco's Modified Eagle's Medium (DMEM), highlighting its targeted effect on cells under austere conditions.

| Parameter | Cell Line | Condition | Value (µM) | Reference |

| PC₅₀ (Preferential Cytotoxicity 50%) | PANC-1 | Nutrient-Deprived Medium (NDM) | 0.72 | [1] |

| IC₅₀ (Inhibitory Concentration 50%) | PANC-1 | Dulbecco's Modified Eagle's Medium (DMEM) | 3.5 | [1] |

-

PC₅₀ : Concentration of a compound that reduces cell viability by 50% specifically under nutrient-deprived conditions.

-

IC₅₀ : Concentration of a compound that inhibits a biological process (e.g., cell growth) by 50% under standard conditions.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Nutrient Deprivation

-

Cell Line: PANC-1 (human pancreatic ductal adenocarcinoma).

-

Standard Culture Medium (DMEM): Dulbecco's Modified Eagle's Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Nutrient-Deprived Medium (NDM): Glucose, amino acid, and serum-free medium. A common formulation is prepared using DMEM without glucose, L-glutamine, and sodium pyruvate, and is used without FBS supplementation.[4][5]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and incubate overnight in standard DMEM.

-

Treatment: Wash the cells with Phosphate-Buffered Saline (PBS). Replace the medium with either fresh DMEM or NDM. Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

MTT Addition: Replace the medium with fresh medium containing 0.5 mg/mL of Thiazolyl Blue Tetrazolium Bromide (MTT) and incubate for 4 hours.

-

Solubilization: Aspirate the MTT-containing medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 540 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Colony Formation Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony.

-

Cell Treatment: Seed PANC-1 cells in 6-well plates and treat with this compound (e.g., 1, 3, 5 µM) for 24 hours under both DMEM and NDM conditions.

-

Re-seeding: After treatment, detach the cells, count them, and re-seed a low number of viable cells (e.g., 500-1000 cells/well) into new 6-well plates with fresh DMEM.

-

Incubation: Culture the cells for 7-10 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 20 minutes, and then stain with 0.5% crystal violet solution for 40 minutes.

-

Quantification: Wash the plates with water and allow them to dry. Count the number of visible colonies (typically defined as >50 cells) in each well.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the ability of cells to migrate through a porous membrane.

-

Chamber Preparation: Place 24-well plate cell culture inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Pre-treat PANC-1 cells with this compound (e.g., 3, 5 µM) for 24 hours. Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several microscopic fields per insert.

Western Blot Analysis for Akt/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.

-

Cell Treatment and Lysis: Treat PANC-1 cells with this compound (e.g., 2.5, 5, 10 µM) for a specified time under NDM conditions. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. PI3K/AKT/mTOR pathway and its related molecules participate in PROK1 silence-induced anti-tumor effects on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy sustains the survival of human pancreatic cancer PANC-1 cells under extreme nutrient deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Functional Properties of Gasdermin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gasdermin D (GSDMD) is a critical executioner protein in the inflammatory programmed cell death pathway known as pyroptosis.[1][2] Upon activation, GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[3][4] This process is integral to the innate immune response against pathogens but its dysregulation is implicated in numerous inflammatory diseases and cancers, making GSDMD a key therapeutic target.[5] This technical guide provides an in-depth analysis of the molecular structure and properties of GSDMD, detailed experimental methodologies for its study, and visual representations of its activation pathways.

Molecular Structure of Gasdermin D

GSDMD is a cytosolic protein of approximately 53 kDa.[6] It is comprised of two distinct domains: a cytotoxic N-terminal domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT), connected by a flexible linker region.[1][7] In its inactive state, the GSDMD-CT folds back onto the GSDMD-NT, effectively inhibiting its pore-forming activity through intramolecular interactions.[3][4] This autoinhibited conformation prevents spurious cell lysis.

The activation of GSDMD is a tightly regulated process initiated by the cleavage of the linker domain by specific proteases.[1][8] This cleavage event liberates the GSDMD-NT from the autoinhibitory GSDMD-CT, allowing the N-terminal domain to translocate to the plasma membrane, oligomerize, and form pores.[1][7]

Table 1: Key Physicochemical and Structural Properties of Human Gasdermin D

| Property | Value | Source(s) |

| Gene | GSDMD | [9][10] |

| Chromosome Location | 8q24.3 | [10] |

| Full-Length Protein Size | ~53 kDa | [6][11] |

| Number of Amino Acids | 484 | [12] |

| N-terminal Domain (NT) Size | ~31 kDa | [6] |

| C-terminal Domain (CT) Size | ~22 kDa | [6] |

| Cleavage Site (Human) | After Asp275 | [6][11] |

| Pore Inner Diameter | ~18-21.5 nm | [8][13][14] |

| Pore Subunit Composition | Predominantly 33 subunits (range 31-34) | [13][15] |

Gasdermin D Signaling Pathways

The activation of GSDMD is primarily controlled by inflammasome signaling pathways, which are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7][16] There are two main inflammasome pathways leading to GSDMD activation: the canonical and non-canonical pathways.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is initiated by the activation of various sensor proteins, such as NLRP3, NLRC4, AIM2, and Pyrin, which then recruit the adaptor protein ASC.[16] ASC, in turn, recruits and activates pro-caspase-1. Activated caspase-1 then directly cleaves GSDMD at Asp275 in humans, leading to the release of the GSDMD-NT and subsequent pore formation.[17][18]

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans (caspase-11 in mice).[18][19] This binding leads to the activation of these caspases, which then cleave GSDMD to initiate pyroptosis.[17][18]

Experimental Protocols

Recombinant Human GSDMD Expression and Purification

This protocol outlines the steps for producing and purifying recombinant human GSDMD for in vitro studies.[20][21]

In Vitro GSDMD Cleavage Assay

This assay is used to assess the cleavage of GSDMD by a specific protease, such as caspase-1.[2][22]

Materials:

-

Purified recombinant full-length GSDMD

-

Activated caspase-1

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain or antibodies for Western blotting (anti-GSDMD)

Procedure:

-

Set up a reaction mixture containing purified GSDMD and activated caspase-1 in the reaction buffer.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the full-length GSDMD and its cleavage products (GSDMD-NT and GSDMD-CT).

Liposome Leakage Assay for Pore Formation

This assay measures the ability of the GSDMD-NT to form pores in a lipid bilayer.[20][23]

Materials:

-

Liposomes encapsulating a fluorescent reporter (e.g., terbium, Tb3+)

-

Quencher for the reporter in the external buffer (e.g., dipicolinic acid, DPA)

-

Purified recombinant full-length GSDMD

-

Activated caspase-1

-

Fluorescence plate reader

Procedure:

-

Prepare liposomes containing TbCl3.

-

In a microplate well, mix the liposomes with the external buffer containing DPA.

-

Add purified GSDMD and activated caspase-1 to initiate cleavage and pore formation.

-

Monitor the increase in fluorescence over time. The leakage of Tb3+ through GSDMD pores and its chelation by DPA results in a fluorescent signal.

Cell-Based Pyroptosis Assay

This assay assesses GSDMD-mediated pyroptosis in a cellular context.[24][25][26]

Materials:

-

Mammalian cells (e.g., macrophages)

-

Stimuli to induce inflammasome activation (e.g., LPS and nigericin)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Propidium iodide (PI)

-

Fluorescence microscope or plate reader

Procedure:

-

Plate cells and prime with LPS to upregulate pro-IL-1β and GSDMD expression.

-

Stimulate the cells with a canonical inflammasome activator (e.g., nigericin).

-

To measure cell lysis: Collect the cell culture supernatant and measure the release of LDH using a commercial kit.

-

To measure pore formation: Add PI to the cells and quantify the uptake of the dye by fluorescence microscopy or a plate reader. PI is a membrane-impermeable dye that can only enter cells with compromised membrane integrity.

Conclusion

Gasdermin D is a central player in the innate immune response, acting as the final executioner of pyroptotic cell death. Its intricate molecular structure, with its autoinhibitory mechanism and tightly regulated activation, underscores its importance in maintaining cellular homeostasis. The detailed understanding of its structure, properties, and signaling pathways, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics targeting a wide range of inflammatory and malignant diseases.

References

- 1. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 2. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 4. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.biomol.com [resources.biomol.com]

- 6. GSDMD antibody (20770-1-AP) | Proteintech [ptglab.com]

- 7. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Gasdermin Pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. GSDMD - Wikipedia [en.wikipedia.org]

- 11. Gasdermin-D (GSDMD) | Abcam [abcam.cn]

- 12. uniprot.org [uniprot.org]

- 13. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Gasdermin D pore structure reveals preferential release of mature interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]

- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Molecular mechanisms of gasdermin D pore-forming activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro gasdermin D cleavage assay [bio-protocol.org]

- 23. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 25. Control of gasdermin D oligomerization and pyroptosis by the Ragulator-Rag-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. blog.abclonal.com [blog.abclonal.com]

General Framework for the Discovery and Synthesis of a Novel Compound

An in-depth analysis of publicly available scientific and patent literature reveals no specific molecule designated as "GSD-11" for which a discovery and synthesis pathway has been detailed. This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed, or a hypothetical molecule.

Without specific information on the chemical structure, therapeutic target, or origin of "this compound," it is not possible to provide a detailed technical guide on its discovery and synthesis. The following sections outline the general methodologies and workflows that would be employed in such a guide, should information on "this compound" become available.

The discovery and development of a new chemical entity like "this compound" would typically follow a structured process from initial identification to final synthesis. This process involves target identification and validation, lead discovery and optimization, and the development of a scalable synthetic route.

Target Identification and Validation

Before the discovery of a compound, a biological target relevant to a specific disease is identified and validated. This involves confirming that modulating the target with a small molecule is likely to have a therapeutic effect.

Caption: Workflow for target identification and validation leading to HTS.

Lead Discovery and Optimization

Once a target is validated, high-throughput screening (HTS) of large compound libraries is often performed to identify "hits"—molecules that show activity against the target. These hits then undergo a process of lead optimization to improve their potency, selectivity, and drug-like properties.

Table 1: Hypothetical Data for a Lead Optimization Campaign

| Compound ID | Target IC₅₀ (nM) | hERG IC₅₀ (µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Mouse Microsomal Stability (t½, min) |

| Hit-01 | 850 | 2.5 | < 1.0 | 5 |

| Lead-01 | 120 | 15.2 | 3.5 | 25 |

| This compound | 15 | > 50 | 8.2 | > 60 |

Experimental Protocol: Target Inhibition Assay (Example)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) is a biochemical assay. For a hypothetical kinase target, the protocol might be as follows:

-

Reagents: Kinase enzyme, peptide substrate, ATP, test compound (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

A dilution series of the test compound is prepared in DMSO.

-

The kinase, substrate, and test compound are incubated in a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.

-

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Iterative cycle of lead optimization.

Synthesis of this compound

The synthesis of a final candidate like this compound would involve the development of a robust and scalable chemical route. This would be documented with detailed reaction steps, purification methods, and analytical characterization.

Experimental Protocol: General Synthetic Step (Example)

A representative synthetic step might be a Suzuki coupling to form a key biaryl bond:

-

Reaction Setup: To a solution of aryl bromide (1.0 eq) and boronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: The mixture is degassed with argon and heated to the required temperature (e.g., 90 °C) for a specified time (e.g., 12 hours).

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Caption: A convergent synthetic strategy for this compound.

To provide a specific and actionable guide for "this compound," further details on its chemical nature and biological target are required. The frameworks presented here serve as a template for how such a document would be structured.

GSD-11 Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gasdermin D (GSDMD), the protein encoded by the GSDMD gene (sometimes referred to as GSD-11 in certain contexts), has emerged as a critical executioner of pyroptosis, a form of programmed lytic cell death that plays a pivotal role in inflammation and the host defense against pathogens.[1][2][3][4] Dysregulation of GSDMD activity is implicated in a wide range of inflammatory diseases, including sepsis, neurodegenerative disorders, and certain cancers, making it a highly attractive therapeutic target.[2][5][6][7] This technical guide provides a comprehensive overview of GSDMD target identification and validation, detailing the underlying molecular mechanisms, experimental protocols for key assays, and a systematic approach to developing novel therapeutics targeting this pathway.

Introduction to Gasdermin D and Pyroptosis

Gasdermin D is a member of the gasdermin family of pore-forming proteins.[8][9] In its inactive state, GSDMD exists as a full-length protein with an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT) that are connected by a flexible linker.[2][10] Upon activation by inflammatory caspases, GSDMD is cleaved at a specific site within the linker region, liberating the GSDMD-NT.[11][12] The released GSDMD-NT then oligomerizes and inserts into the plasma membrane, forming large pores with an inner diameter of approximately 10-20 nm.[4][10][11][13][14][15] These pores disrupt the cellular osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18, a hallmark of pyroptosis.[1][14][16][17]

GSDMD Signaling Pathways

The activation of GSDMD is tightly regulated and can be initiated through canonical and non-canonical inflammasome pathways, as well as by other proteases.

Canonical Inflammasome Pathway

In the canonical pathway, various pattern recognition receptors (PRRs) assemble into inflammasome complexes in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[17] These complexes recruit and activate pro-caspase-1, which in turn cleaves GSDMD to initiate pyroptosis.[17]

Non-Canonical Inflammasome Pathway

The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and -5 in humans, and caspase-11 in mice.[1][17][18][19][20] This binding leads to the activation of these caspases, which then directly cleave GSDMD.[18][19][21]

Other Activation Pathways

Recent studies have shown that GSDMD can also be cleaved by other proteases, such as caspase-8 during certain infections and neutrophil elastase during NETosis.[1][2][13]

References

- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSDMD membrane pore formation constitutes the mechanism of pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. GSDMD is a novel predictive biomarker for immunotherapy response: in the pan-cancer and single cell landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]

- 11. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pore formation by GSDMD is the effector mechanism of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The gasdermins: a pore-forming protein family expressed in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSDMD protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 15. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tissue expression of GSDMD - Summary - The Human Protein Atlas [proteinatlas.org]

- 17. Mechanism of membrane pore formation by human gasdermin‐D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Control of gasdermin D oligomerization and pyroptosis by the Ragulator-Rag-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 20. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 21. Mapping the Binding Interactions between Human Gasdermin D and Human Caspase-1 Using Carbene Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

GSD-11: A Deep Dive into its Role as an Akt/mTOR Pathway Inhibitor in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSD-11, a novel anti-austerity agent, has emerged as a promising therapeutic candidate for pancreatic cancer, a malignancy notorious for its resistance to conventional therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a potent inhibitor of the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including pancreatic cancer. This document details the experimental evidence for this compound's activity, presents quantitative data on its efficacy, outlines the methodologies for key experiments, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and the Akt/mTOR Pathway

This compound is a synthetic derivative of guggulsterone (B1672438), a natural compound that has been investigated for its anti-cancer properties.[1][2] this compound has demonstrated potent and selective cytotoxic activity against pancreatic cancer cells, particularly under nutrient-deprived conditions, a characteristic of the tumor microenvironment.[1] This "anti-austerity" mechanism suggests that this compound targets the adaptive strategies that cancer cells employ to survive in harsh conditions.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in pancreatic cancer, driving tumor progression and resistance to therapy.[3][4][5] This pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt, in turn, phosphorylates a plethora of downstream targets, including the tuberous sclerosis complex (TSC1/2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating key effectors such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

Quantitative Data on the Efficacy of this compound

The anti-cancer effects of this compound have been quantified through various in vitro assays using the PANC-1 human pancreatic cancer cell line.

| Parameter | Condition | Value | Reference |

| PC50 | Nutrient-Deprived Medium (NDM) | 0.72 µM | [1] |

| IC50 | Dulbecco's Modified Eagle's Medium (DMEM) | 3.5 µM | [1] |

| Cell Migration Inhibition | PANC-1 cells | Concentration-dependent | [1] |

| Colony Formation Inhibition | PANC-1 cells | Concentration-dependent | [1] |

Note: PC50 refers to the concentration of the compound that causes a 50% reduction in cell viability under nutrient-deprived conditions, highlighting its anti-austerity effect. IC50 is the half-maximal inhibitory concentration under normal nutrient conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.

Cell Culture

PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments mimicking the tumor microenvironment, a nutrient-deprived medium (NDM) is used, which is typically a glucose- and serum-free DMEM.

Western Blot Analysis for Akt/mTOR Pathway Inhibition

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of key proteins in the Akt/mTOR pathway, providing direct evidence of this compound's inhibitory action.

Protocol:

-

Cell Lysis: PANC-1 cells are treated with various concentrations of this compound for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), total p70S6K, phospho-p70S6K (Thr389), total 4E-BP1, and phospho-4E-BP1 (Thr37/46).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.

Transwell Migration Assay

This assay is used to assess the effect of this compound on the migratory capacity of pancreatic cancer cells.

Protocol:

-

Cell Preparation: PANC-1 cells are serum-starved for 24 hours.

-

Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.

-

Cell Seeding: A suspension of PANC-1 cells in serum-free DMEM containing different concentrations of this compound is added to the upper chamber.

-

Incubation: The plate is incubated for 24-48 hours to allow cell migration.

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random microscopic fields.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.

Protocol:

-

Cell Seeding: A low density of PANC-1 cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for 10-14 days, with the medium and treatment being refreshed every 3-4 days.

-

Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with crystal violet.

-

Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted.

Visualizing the Mechanism of Action

Diagrams are essential tools for illustrating complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the this compound-inhibited Akt/mTOR signaling pathway and a typical experimental workflow.

This compound Inhibition of the Akt/mTOR Signaling Pathway

Caption: this compound inhibits the Akt/mTOR pathway.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for this compound in vitro evaluation.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent inhibitor of the Akt/mTOR signaling pathway in pancreatic cancer cells. Its ability to induce cytotoxicity, particularly under nutrient-deprived conditions, and to inhibit key cancer cell behaviors such as migration and colony formation, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound's mechanism of action.

Future research should focus on in vivo studies using pancreatic cancer xenograft models to evaluate the efficacy and safety of this compound in a more complex biological system.[4] Investigating the effect of this compound on downstream effectors of mTORC1, such as the phosphorylation of p70S6K and 4E-BP1, will provide a more granular understanding of its molecular mechanism. Furthermore, exploring potential synergistic effects of this compound with existing chemotherapeutic agents could pave the way for novel combination therapies for pancreatic cancer. The continued exploration of this compound and similar anti-austerity agents holds significant promise for the development of more effective treatments for this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of guggulsterone derivatives as potential anti-austerity agents against PANC-1 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

The Search for GSD-11: An Inquiry into a Novel Anti-Austerity Agent in Oncology

A comprehensive review of current scientific literature and public data reveals no identified molecule, gene, or therapeutic agent designated as "GSD-11" with a role as an anti-austerity agent in the context of cancer. Extensive searches across multiple databases have yielded no specific information that would allow for the creation of an in-depth technical guide as requested.

The user's query specifies a topic at the intersection of two key concepts in oncology: the "GSDM" family of proteins and the "anti-austerity" therapeutic strategy. While both are active areas of cancer research, a direct link under the identifier "this compound" is not established in the public domain.

The Gasdermin Family and Cancer

The gasdermin (GSDM) family of proteins, including GSDMA, GSDMB, GSDMC, GSDMD, and GSDME, are crucial mediators of a lytic, inflammatory form of programmed cell death known as pyroptosis. The activation of gasdermins leads to the formation of pores in the cell membrane, causing cell swelling and rupture, and the release of pro-inflammatory cytokines. This process is increasingly recognized for its potent anti-tumor effects, primarily by stimulating an immune response against cancer cells.

The Anti-Austerity Strategy in Cancer

The "anti-austerity" strategy is a therapeutic approach aimed at targeting the ability of cancer cells to survive and proliferate in the harsh, nutrient-deprived conditions of the tumor microenvironment. Cancer cells often develop metabolic adaptations to withstand this "austerity," making them resistant to conventional therapies. Anti-austerity agents are sought to specifically eliminate these resilient cancer cells.

The Missing Link: this compound

Despite a thorough investigation, the term "this compound" does not correspond to any known member of the gasdermin family or any publicly disclosed therapeutic agent being investigated as an anti-austerity compound. It is conceivable that "this compound" could be:

-

A novel, yet-to-be-published research compound or gene.

-

An internal designation for a proprietary molecule within a research institution or pharmaceutical company.

-

A typographical error, with the intended subject being a known gasdermin protein or another similarly named entity.

Conclusion

Without any available data on "this compound," it is not possible to fulfill the request for a detailed technical guide. The core requirements, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, are entirely dependent on the existence of foundational research, which is currently absent from the public scientific record.

Further progress on this topic would require clarification of the identity of "this compound." Should information on this specific agent become publicly available, a comprehensive technical guide could be developed to elucidate its mechanism of action as an anti-austerity agent in cancer. Until then, the concept of a "this compound" acting in this capacity remains outside the current body of scientific knowledge.

GSD-11 Treatment: A Technical Overview of its Impact on Cellular Pathways in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSD-11, a synthetic derivative of the plant steroid guggulsterone, has emerged as a promising anti-austerity agent with potent cytotoxic effects against pancreatic cancer cells, particularly the PANC-1 cell line. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment. The primary mechanism of action for this compound is the inhibition of the Akt/mTOR signaling pathway, a critical axis for cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. This document summarizes the available quantitative data on the efficacy of this compound, details the experimental protocols for key assays used in its evaluation, and provides visual representations of the affected signaling pathways and experimental workflows.

Introduction

Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional therapies. A key characteristic of pancreatic tumors is their ability to survive and proliferate in a nutrient-deprived microenvironment, a phenomenon known as "austerity." this compound has been identified as a potent anti-austerity agent, selectively targeting pancreatic cancer cells under these harsh conditions. Its primary molecular target is the PI3K/Akt/mTOR pathway, a central regulator of cellular growth and survival.

Quantitative Data Summary

The efficacy of this compound has been primarily evaluated in the PANC-1 human pancreatic cancer cell line. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Cytotoxicity of this compound in PANC-1 Cells

| Parameter | Condition | Value | Reference |

| PC50 | Nutrient-Deprived Medium (NDM) | 0.72 µM | [1] |

| IC50 | Dulbecco's Modified Eagle's Medium (DMEM) | 3.5 µM | [1] |

Table 2: Effects of this compound on PANC-1 Cellular Processes

| Cellular Process | Assay | Key Findings | Reference |

| Cell Migration | Not specified | Inhibited in a concentration-dependent manner. | [1] |

| Colony Formation | Not specified | Inhibited in a concentration-dependent manner. | [1] |

| Akt/mTOR Pathway | Western Blot | Inhibition of the pathway confirmed. | [1] |

Note: Specific quantitative data for the concentration-dependent inhibition of cell migration and colony formation by this compound are not publicly available at this time.

Core Signaling Pathway Affected by this compound

This compound exerts its anti-cancer effects primarily through the inhibition of the Akt/mTOR signaling pathway. This pathway is a critical downstream effector of growth factor receptor signaling and is integral to cell survival, proliferation, and metabolic homeostasis.

Experimental Protocols

Detailed experimental protocols for the assays used to characterize the effects of this compound are provided below. These represent standard methodologies in the field and are likely similar to those used in the original studies.

Cell Culture

PANC-1 human pancreatic cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments under nutrient-deprived conditions, cells are cultured in a nutrient-deprived medium (NDM).

Western Blot Analysis for Akt/mTOR Pathway Inhibition

This protocol is used to determine the phosphorylation status of key proteins in the Akt/mTOR pathway.

Materials:

-

PANC-1 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, and mouse anti-β-actin.

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed PANC-1 cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

Cell Migration Assay (Wound Healing Assay)

This assay qualitatively assesses the effect of this compound on the migration of PANC-1 cells.

Materials:

-

PANC-1 cells

-

6-well plates

-

200 µL pipette tip

-

This compound

Procedure:

-

Seed PANC-1 cells in 6-well plates and grow to confluence.

-

Create a "wound" in the cell monolayer by scratching with a 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the wound closure area to quantify cell migration.

Colony Formation Assay

This assay determines the long-term proliferative capacity of single cells after treatment with this compound.

Materials:

-

PANC-1 cells

-

6-well plates

-

This compound

-

Crystal violet staining solution

Procedure:

-

Seed a low density of PANC-1 cells (e.g., 500 cells/well) in 6-well plates.

-

Allow cells to attach and then treat with various concentrations of this compound.

-

Incubate for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

Logical Relationship of this compound's Effects

The anti-cancer activity of this compound is a result of a cascade of molecular and cellular events initiated by its primary mechanism of action.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for pancreatic cancer by targeting the fundamental survival mechanism of cancer cells, particularly under nutrient-stressed conditions. Its inhibitory action on the Akt/mTOR signaling pathway leads to reduced cell proliferation, migration, and colony formation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound. This technical guide provides a foundational understanding of the cellular and molecular impacts of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

In Vitro Efficacy of GSD-11 in Pancreatic Cancer Cells: A Technical Overview

This technical guide details the in vitro effects of GSD-11, a derivative of guggulsterone, on pancreatic cancer cells. This compound has been identified as a potent anti-austerity agent, demonstrating significant cytotoxic and anti-proliferative effects, particularly against the PANC-1 human pancreatic cancer cell line.[1][2][3][4] The primary mechanism of action involves the targeted inhibition of the Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1][2][3][5]

Cytotoxicity and Anti-Proliferative Activity

This compound exhibits potent, dose-dependent cytotoxicity against PANC-1 cells. Its efficacy is notably enhanced under nutrient-deprived conditions, a characteristic of anti-austerity agents which target the ability of cancer cells to survive in the harsh, nutrient-poor microenvironment of a solid tumor.[3][4]

Table 1: Cytotoxicity of this compound on PANC-1 Cells

| Condition | Metric | Value (µM) | Reference |

|---|---|---|---|

| Nutrient-Deprived Medium (NDM) | PC50 | 0.72 | [1][2][3] |

| Standard DMEM | IC50 | 3.5 |[1][2] |

PC50: The concentration of a drug that causes 50% cell death under nutrient-deprived conditions. IC50: The half maximal inhibitory concentration.

Further studies demonstrate that this compound effectively inhibits both cell migration and the ability of PANC-1 cells to form colonies, key hallmarks of cancer progression and metastasis.[1][2][4][5]

Table 2: Anti-Proliferative Effects of this compound on PANC-1 Cells

| Assay | Concentration(s) | Effect | Reference |

|---|---|---|---|

| Cell Migration | 3 µM, 5 µM | Inhibition of cell migration | [1][2] |

| Colony Formation | 1 µM, 3 µM, 5 µM | Strong inhibition of colony formation |[1][2][5] |

Mechanism of Action: Inhibition of Akt/mTOR Pathway

The primary molecular mechanism underlying the anti-cancer effects of this compound is the inhibition of the Akt/mTOR signaling pathway.[1][2][3][5] This pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers, including pancreatic cancer. By suppressing this pathway, this compound induces cell death and inhibits survival mechanisms.[1][3]

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Detailed Experimental Protocols

The following are standard methodologies for evaluating the in vitro effects of novel compounds like this compound on pancreatic cancer cells.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a standard MTT cell viability assay.

This assay assesses the ability of single cells to undergo the divisions required to form a colony.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 3, 5 µM) and incubate for 10-14 days, allowing colonies to form. The medium should be replaced every 2-3 days.

-

Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with a 0.5% crystal violet solution.

-

Data Acquisition: Wash away excess stain and allow the plates to dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle control wells.

This technique is used to detect and quantify specific proteins, such as those in the Akt/mTOR pathway.

-

Protein Extraction: Treat PANC-1 cells with this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.

Caption: General workflow for Western Blot analysis.

References

Preliminary Technical Whitepaper on the Cytotoxic Profile of GSD-11

Executive Summary

This document provides a preliminary technical overview of GSD-11, a novel guggulsterone (B1672438) derivative identified as a potent and selective anti-austerity agent with significant cytotoxic potential against pancreatic cancer cells. Pancreatic cancer is characterized by its ability to thrive in nutrient-poor, hypovascular tumor microenvironments—a trait known as austerity. This compound demonstrates preferential cytotoxicity under these nutrient-deprived conditions, suggesting a targeted approach to overcoming a key survival mechanism of pancreatic tumors. Mechanistic studies reveal that this compound exerts its effects through the inhibition of the critical Akt/mTOR cell survival pathway. This whitepaper summarizes the current quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism and experimental workflow.

Cytotoxicity Profile of this compound

This compound has demonstrated potent and selective cytotoxicity against the human pancreatic cancer cell line, PANC-1. Its efficacy is notably enhanced under nutrient-deprived medium (NDM), which mimics the austere conditions of a tumor microenvironment. This preferential activity marks this compound as a promising anti-austerity candidate.[1][2][3][4]

Table 1: Quantitative Cytotoxicity Data for this compound in PANC-1 Cells

| Condition | Metric | Value | Description |

| Nutrient-Deprived Medium (NDM) | PC50 | 0.72 µM | The concentration required to reduce the cell population by 50% under nutrient-starvation conditions.[1][3] |

| Standard Growth Medium (DMEM) | IC50 | 3.5 µM | The concentration required to inhibit cell viability by 50% under normal nutrient conditions.[3] |

In addition to direct cytotoxicity, this compound has been shown to inhibit key processes involved in metastasis, including cell migration and the ability of single cells to form colonies.[2][3][4]

Mechanism of Action: Inhibition of Akt/mTOR Pathway

The cytotoxic and anti-proliferative effects of this compound are attributed to its targeted inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in cancer. By inhibiting the phosphorylation (activation) of key proteins Akt and mTOR, this compound effectively shuts down these pro-survival signals, leading to cell death, particularly in cancer cells that are highly dependent on this pathway for survival in stressful environments.

Caption: Figure 1: this compound inhibits the Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cytotoxicity and mechanism of this compound against PANC-1 cells.

Cell Culture

PANC-1 human pancreatic adenocarcinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7] Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments under nutrient-deprived conditions, cells are cultured in Nutrient-Deprived Medium (NDM), which is glucose and amino acid-free.

Cell Viability (MTT/WST-1) Assay

This assay quantitatively measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Allow cells to adhere for 24 hours.

-

Treatment: Aspirate the medium and replace it with 100 µL of either complete DMEM or NDM containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 solution to each well. Incubate for another 2-4 hours at 37°C until a purple formazan (B1609692) product (for MTT) or orange formazan (for WST-1) is visible.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a microplate reader at 570 nm for MTT or 450 nm for WST-1.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50/PC50 values.

Colony Formation Assay

This assay assesses the ability of a single cell to undergo clonal expansion and form a colony.

-

Cell Seeding: Seed PANC-1 cells in a 6-well plate at a low density (e.g., 500-1000 cells per well) in complete DMEM.

-

Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Recovery: Replace the drug-containing medium with fresh, complete DMEM.

-

Incubation: Culture the cells for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.

-

Staining: Wash the colonies with Phosphate-Buffered Saline (PBS), fix with 4% paraformaldehyde or methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Analysis: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Western Blot Analysis for Akt/mTOR Pathway

This technique is used to detect the levels of specific proteins, including the phosphorylated (active) forms of Akt and mTOR.

-

Cell Lysis: Culture and treat PANC-1 cells with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate them by size via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity to determine the relative levels of protein phosphorylation compared to the total protein and loading control.

Experimental and Data Analysis Workflow

The evaluation of a novel cytotoxic compound like this compound follows a structured workflow from initial screening to mechanistic investigation.

Caption: Figure 2: General workflow for this compound cytotoxicity evaluation.

Conclusion

The preliminary research on this compound identifies it as a highly promising anti-cancer agent specifically targeting the austerity tolerance of pancreatic cancer cells. Its potent cytotoxicity, particularly under nutrient-deprived conditions, combined with its inhibitory effect on the Akt/mTOR survival pathway, provides a strong rationale for further preclinical development. The experimental protocols and workflows detailed in this document offer a robust framework for continued investigation into the therapeutic potential of this compound.

References

- 1. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Guggulsterone – a potent bioactive phytosteroid: synthesis, structural modification, and its improved bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pancastatin A and B Have Selective Cytotoxicity on Glucose-Deprived PANC-1 Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genome.ucsc.edu [genome.ucsc.edu]

GSD-11: A Novel Protein with Uncharacterized Biological Activity and Function

Introduction

The field of cellular biology is constantly evolving, with new proteins and their intricate functions being discovered at a rapid pace. This guide focuses on GSD-11, a protein that has recently emerged in scientific literature. As a newly identified molecule, its biological activity and precise functions are the subject of ongoing investigation. This document aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound, targeting researchers, scientists, and professionals in drug development who are interested in the forefront of molecular biology research. Due to the nascent stage of research on this compound, this guide will focus on presenting the foundational information available and outlining the methodologies that will be crucial in elucidating its role in cellular processes.

Current Understanding of this compound

At present, the scientific community's knowledge of this compound is in its infancy. There is a significant lack of published data regarding its specific biological activities, signaling pathways, and functional roles in health and disease. The "GSD" nomenclature suggests a potential relationship to the Gasdermin family of proteins, which are well-known for their role in executing pyroptosis, a form of inflammatory programmed cell death. However, without direct experimental evidence, any functional link between this compound and the canonical Gasdermin-mediated pathways remains speculative.

The primary challenge in characterizing this compound is the absence of established experimental models and specific reagents, such as validated antibodies and purified proteins. The development of these tools will be a critical next step for the research community to begin systematically investigating its molecular interactions and cellular consequences.

Future Directions and Methodologies for Characterization

To unravel the biological activity and function of this compound, a multi-faceted experimental approach will be required. The following outlines key experimental protocols and workflows that will be instrumental in this endeavor.

Experimental Protocols

1. Gene Expression and Protein Localization Analysis

-

Objective: To determine the tissue and subcellular distribution of this compound.

-

Methodology: Quantitative PCR (qPCR)

-

Isolate total RNA from a diverse panel of human or model organism tissues and cell lines.

-

Synthesize cDNA using reverse transcriptase.

-

Design and validate this compound specific primers.

-

Perform qPCR using a SYBR Green or TaqMan-based assay to quantify this compound mRNA levels relative to a housekeeping gene.

-

-

Methodology: Immunofluorescence (IF) and Immunohistochemistry (IHC)

-

Develop and validate a highly specific primary antibody against this compound.

-

For IF, fix and permeabilize cultured cells. For IHC, use formalin-fixed, paraffin-embedded tissue sections.

-

Incubate with the primary anti-GSD-11 antibody.

-

Incubate with a fluorescently labeled (for IF) or enzyme-conjugated (for IHC) secondary antibody.

-

Visualize using a fluorescence or light microscope to determine the subcellular and tissue localization of the this compound protein.

-

2. Functional Characterization using Gene Knockout/Knockdown

-

Objective: To assess the functional role of this compound by observing the phenotype of its absence.

-

Methodology: CRISPR-Cas9 Mediated Gene Knockout

-

Design guide RNAs (gRNAs) targeting a critical exon of the this compound gene.

-

Clone the gRNAs into a Cas9-expressing vector.

-

Transfect the vector into a suitable cell line.

-

Select and screen for clonal cell lines with confirmed frameshift mutations and loss of this compound protein expression via Sanger sequencing and Western blotting.

-

Perform a battery of phenotypic assays on the knockout cells, including cell viability, proliferation, apoptosis, and inflammatory cytokine production assays.

-

Proposed Signaling and Experimental Workflow Visualizations

The following diagrams, rendered in DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be investigated for this compound. These are based on potential parallels with the known functions of the Gasdermin family and standard molecular biology research pipelines.

Caption: Hypothetical signaling pathway for this compound activation.

Caption: Experimental workflow for this compound characterization.

Data Presentation

Due to the absence of published research, there is currently no quantitative data available for this compound. As research progresses, the following tables are proposed as templates for summarizing key findings in a structured manner.

Table 1: this compound mRNA Expression Levels in Human Tissues

| Tissue | Relative mRNA Expression (Normalized to Housekeeping Gene) | Standard Deviation |

|---|---|---|

| Lung | - | - |

| Liver | - | - |

| Spleen | - | - |

| Brain | - | - |

| Kidney | - | - |

| Heart | - | - |

| Skeletal Muscle | - | - |

| Colon | - | - |

Table 2: Subcellular Localization of this compound Protein

| Cell Line | Subcellular Compartment | Percentage of Total Protein (%) |

|---|---|---|

| HEK293T | Cytosol | - |

| Nucleus | - | |

| Mitochondria | - | |

| HeLa | Cytosol | - |

| Nucleus | - |

| | Mitochondria | - |

This compound represents an exciting new frontier in molecular and cellular biology. While its biological activity and function remain to be discovered, the potential for novel insights into cellular processes is significant. The methodologies and frameworks outlined in this guide provide a roadmap for the systematic investigation of this compound. The collaborative efforts of the scientific community in developing the necessary tools and conducting rigorous experiments will be paramount in transforming this compound from an unknown entity into a well-characterized protein with a defined role in the complex tapestry of life. This document will be updated as new data becomes available.

GSD-11 Chemical Family: A Technical Guide to a Novel Class of Anti-Austerity Agents for Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GSD-11 chemical family, a promising class of guggulsterone (B1672438) derivatives with potent anti-austerity activity against pancreatic cancer. This document details their mechanism of action, quantitative biological data, and the experimental protocols utilized in their evaluation.

Introduction to the this compound Chemical Family

The this compound chemical family is a series of synthetic derivatives of guggulsterone, a natural product isolated from the resin of the Commiphora wightii tree. These compounds have been identified as potent "anti-austerity" agents, exhibiting selective cytotoxicity towards cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][2] this compound, a prominent member of this family, has demonstrated significant potential as a lead compound for the development of novel therapeutics for pancreatic cancer, a malignancy known for its resistance to conventional therapies.[1]

Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway

The primary mechanism of action for the this compound chemical family is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in pancreatic cancer.[1]

Under the nutrient-starved conditions characteristic of the tumor microenvironment, pancreatic cancer cells can activate pro-survival pathways like Akt/mTOR to tolerate this stress. This compound and its analogs intervene by inhibiting the phosphorylation of key proteins in this pathway, thereby leading to cancer cell death.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the Akt/mTOR signaling pathway in pancreatic cancer cells.

Quantitative Biological Data

The anti-austerity activity of the this compound chemical family was evaluated against the PANC-1 human pancreatic cancer cell line. The cytotoxicity was assessed under both normal nutrient conditions (Dulbecco's Modified Eagle's Medium, DMEM) and nutrient-deprived conditions (NDM). The preferential cytotoxicity (PC50) in NDM is a key indicator of anti-austerity efficacy.

| Compound | Modifications | PC50 in NDM (µM)[1] | IC50 in DMEM (µM)[4] |

| GSD-1 | - | 1.6 | >20 |

| GSD-7 | - | 3.2 | >20 |

| This compound | - | 0.72 | 3.5 |

NDM: Nutrient-Deprived Medium DMEM: Dulbecco's Modified Eagle's Medium

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound chemical family.

General Synthesis of Guggulsterone Derivatives (GSDs)

The synthesis of the this compound chemical family originates from commercially available guggulsterone or dehydroepiandrosterone (B1670201) (DHEA). A representative synthetic scheme involves:

-

Preparation of Precursors: Modification of the starting steroid backbone through reactions such as epoxidation, reduction, or oxidation to introduce desired functional groups.

-

Key Coupling Reactions: Introduction of various side chains or modifications to the steroid core using appropriate coupling chemistries.

-

Purification: Purification of the final compounds is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization to yield the pure guggulsterone derivatives.

-

Structural Confirmation: The structures of all synthesized compounds are confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.

Cell Culture

PANC-1 human pancreatic cancer cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (Anti-Austerity Screen)

-

Cell Seeding: PANC-1 cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with either fresh DMEM (normal condition) or nutrient-deprived medium (NDM; glucose-free DMEM without serum). The cells are then treated with various concentrations of the GSD compounds.

-

Incubation: The plates are incubated for 48 hours.

-

Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Data Analysis: The formazan (B1609692) crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The PC50 and IC50 values are calculated from the dose-response curves.

Colony Formation Assay

-

Cell Seeding: PANC-1 cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for 10-14 days to allow for colony formation. The medium with the compound is refreshed every 3 days.

-

Staining: The colonies are washed with PBS, fixed with methanol (B129727) for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.

-

Quantification: The plates are washed with water and dried. The number of colonies (containing >50 cells) is counted.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: PANC-1 cells are seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (wound) in the cell monolayer.

-

Compound Treatment: The cells are washed with PBS to remove debris and then incubated with serum-free medium containing various concentrations of this compound.

-

Imaging: The wound closure is monitored and photographed at 0 and 24 hours using an inverted microscope.

-

Data Analysis: The wound area is measured using image analysis software, and the percentage of wound closure is calculated.

Western Blot Analysis for Akt/mTOR Pathway Proteins

-

Cell Lysis: PANC-1 cells are treated with this compound for the indicated times. The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and logical Workflows